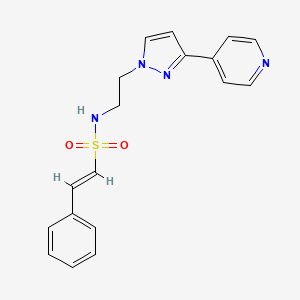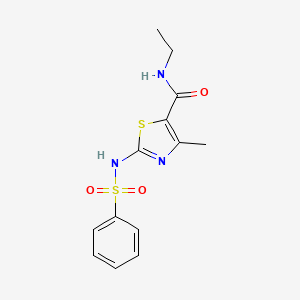
2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide is an organic compound that draws significant interest from the scientific community due to its versatile chemical properties and potential applications. This compound features a unique structural motif which consists of both cyano and hydrazide functionalities, making it a valuable candidate for various chemical transformations and applications.
準備方法
Synthetic Routes and Reaction Conditions
One of the prominent methods to synthesize 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide involves the condensation of a dimethylaminoacrylate ester with an aryl hydrazine. This reaction is typically carried out under basic conditions, such as in the presence of sodium or potassium carbonate, and often in an organic solvent like ethanol or methanol. The reaction temperature is usually maintained around room temperature or slightly elevated to enhance the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow chemistry techniques. This approach allows for better control over reaction parameters and product quality. Reactants are continuously fed into a reactor where the condensation reaction occurs, and the product is continuously extracted, purified, and collected.
化学反応の分析
Types of Reactions
Oxidation: 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide can undergo oxidation reactions, typically facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of cyano and carbonyl-containing derivatives.
Reduction: Reduction reactions involving this compound typically use reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the cyano group to an amine or the carbonyl groups to hydroxyl groups.
Substitution: This compound can also participate in nucleophilic substitution reactions, especially at the cyano group. Common nucleophiles include amines, alcohols, and thiols, which can introduce additional functional groups into the molecule.
Common Reagents and Conditions
Common reagents for the aforementioned reactions include oxidizing agents (potassium permanganate, hydrogen peroxide), reducing agents (lithium aluminum hydride, sodium borohydride), and nucleophiles (amines, alcohols, thiols). Reaction conditions typically vary from room temperature to elevated temperatures, with solvents such as ethanol, methanol, and dichloromethane being commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives with amine, hydroxyl, and additional cyano functionalities. These products can have further applications in chemical synthesis and research.
科学的研究の応用
Chemistry
In chemistry, 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and structural diversity make it an important building block for drug development and material science.
Biology
This compound has shown potential in biological research as a precursor for the synthesis of bioactive molecules. Its derivatives can exhibit biological activity, such as antimicrobial or anticancer properties, making it a valuable tool in medicinal chemistry.
Medicine
In medicine, research is ongoing to explore the therapeutic potential of derivatives of this compound. These derivatives could serve as leads for the development of new pharmaceuticals targeting various diseases.
Industry
In the industrial sector, this compound and its derivatives are used in the manufacturing of dyes, polymers, and agrochemicals. Its unique chemical properties allow for diverse applications in different industrial processes.
作用機序
Molecular Targets and Pathways Involved
The mechanism by which 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide exerts its effects depends on its chemical transformations. In biological systems, its derivatives can interact with specific enzymes or receptors, leading to the modulation of biological pathways. For example, derivatives may inhibit specific enzymes involved in disease progression or activate receptors that promote beneficial biological effects.
類似化合物との比較
Similar Compounds
2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide shares structural similarities with compounds like acrylhydrazides and cyanoacrylates.
Cyanoacrylates are well-known for their adhesive properties and are used in medical and industrial applications.
Highlighting Uniqueness
The uniqueness of this compound lies in its combination of cyano and hydrazide functionalities, which confer a wide range of reactivity and potential applications. Unlike many similar compounds, this specific structural arrangement allows for diverse chemical transformations, making it a versatile compound in research and industry.
特性
IUPAC Name |
(E)-N-[(E)-benzylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-17(2)10-12(8-14)13(18)16-15-9-11-6-4-3-5-7-11/h3-7,9-10H,1-2H3,(H,16,18)/b12-10+,15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQHXGCAPYZDPH-WHMVALBYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NN=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)N/N=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B2734786.png)

![2-Chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylacetamide](/img/structure/B2734791.png)

![N-{4-[1-(4-methylbenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2734794.png)
![6-(4-nitrophenyl)-3-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2734795.png)



![2-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B2734802.png)
![8-[3-(4-Ethylbenzenesulfonyl)-6-methylquinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2734803.png)
![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2734804.png)
![(Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2734805.png)

